molecular formula C6H9B B3275859 Sorbyl bromide CAS No. 63072-78-6

Sorbyl bromide

Cat. No. B3275859
CAS RN: 63072-78-6
M. Wt: 161.04 g/mol
InChI Key: ULHCRFLCOFWWGU-MQQKCMAXSA-N
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Description

Sorbyl bromide is a compound related to the sorbicillinoids family, which are a group of hexaketide metabolites with a characteristic sorbyl side chain . Sorbyl Acetate and Sorbyl Alcohol are organic compounds used as fundamental building blocks in a variety of synthetic reactions .


Synthesis Analysis

The synthesis of sorbicillinoid-based compounds like Sorbyl bromide involves several techniques. For instance, a streamlined synthesis that produces tert-bu-tyldimethylsilyl ether (TBDMS) protected sorbic alcohol derivatives from sorbaldehyde in good yields has been developed . This methodology combines the Grignard reaction with Corey’s silyl ether protection protocol .


Chemical Reactions Analysis

Sorbyl Acetate and Sorbyl Alcohol are used as fundamental building blocks in a variety of synthetic reactions . They are involved in the production of products in various industries, including Pheromones, Flavour & Fragrances, Pharmaceuticals, Agro-Chemicals, Polymers, and more .

Scientific Research Applications

Bromide as a Tracer in Soil and Rock Studies

Bromide, including compounds like sorbyl bromide, is frequently used as a tracer in environmental studies, particularly for tracking water and chemical transport in soil and rock. This application is significant due to bromide's non-reactive nature with soil and rock constituents and its low environmental background concentrations. A study by Lepore and Barak (2009) improved upon a colorimetric method for determining bromide concentrations, enhancing its utility in environmental research (Lepore & Barak, 2009).

Capture and Degradation of Methyl Bromide

Research by Yang et al. (2015) explored methods for the capture and degradation of methyl bromide, a fumigant commonly used in agriculture. This study is relevant because it addresses the environmental concerns of methyl bromide, specifically its potential contributions to stratospheric ozone depletion. The research focused on techniques involving granular activated carbon (GAC) and thiosulfate for direct destruction of CH3Br sorbed to GAC, highlighting an environmentally friendly approach to mitigate the negative impacts of bromide-based fumigants (Yang et al., 2015).

Sorption and Residues in Agricultural Products

The study by Hilton and Banks (1997) investigated the sorption of methyl bromide in dried fruits like sultanas and raisins. This research is essential for understanding how bromide compounds interact with food products during fumigation processes. Their findings contribute to safer agricultural practices and inform regulations on the use of bromide-based fumigants (Hilton & Banks, 1997).

Sorbents in Ion Chromatography

Sowa et al. (2013) explored the use of sorbents, potentially including sorbyl bromide, in non-suppressed ion chromatography. The research focused on the physicochemical properties of a new sorbent obtained by covering silica gel particles with a film of polyaniline (PANI) and its application in analyzing inorganic anions like iodide and bromide in pharmaceutical products. This study highlights the role of bromide-based compounds in advancing analytical chemistry techniques (Sowa et al., 2013).

Sorption Thermal Energy Storage Systems

Research by Zhao et al. (2016) on the development of SrBr2 composite sorbents for sorption thermal energy storage systems underscores the potential of bromide compounds in energy storage technologies. This study demonstrated that such sorbents can effectively recycle low-temperature heat in industrial and life fields, highlighting the versatility of bromide-based materials in energy applications (Zhao et al., 2016).

Efficient Nanobio-Adsorbent for Cationic Dye Removal

Karimi-Maleh et al. (2021) investigated a novel bromide impregnated chitosan beads as an efficient sorbent for removing cationic dyes from aqueous solutions. This research is particularly relevant for environmental cleanup and wastewater treatment, demonstrating the application of bromide-based materials in pollution control (Karimi-Maleh et al., 2021).

Future Directions

Sorbicillinoids, the family to which Sorbyl bromide belongs, have potential pharmaceutical and agrochemical value as antimicrobial, antivirus, and anticancer agents, as well as pigments and food colorants . In recent years, marine-derived, extremophilic, plant endophytic, and phytopathogenic fungi have emerged as important resources for diverse sorbicillinoids with unique skeletons . The recently revealed biological activities of sorbicillinoids discovered before 2016 are also described in this review .

properties

IUPAC Name

(2E,4E)-1-bromohexa-2,4-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h2-5H,6H2,1H3/b3-2+,5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHCRFLCOFWWGU-MQQKCMAXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,4E)-1-bromohexa-2,4-diene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sorbyl bromide
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Sorbyl bromide
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Sorbyl bromide
Reactant of Route 4
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Sorbyl bromide
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Sorbyl bromide
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Sorbyl bromide

Citations

For This Compound
45
Citations
M Jacobson - Journal of the American Chemical Society, 1955 - ACS Publications
… Sorbyl Bromide (III).—To 176.0 g. (25% excess) of phosphorus tribromide, cooled in an … (1.20 moles) of sorbyl bromide added slowly. The solutionturned cloudy, a white solid separated, …
Number of citations: 30 pubs.acs.org
J Thiemermann, MS Andrä, J Schnaubelt, D Lentz… - …, 2016 - thieme-connect.com
… As alternative to the problematic sorbyl bromide (12) for the alkylation of enones such as 4 we … (22) is not a viable alternative to sorbyl bromide since the side-product formation could not …
Number of citations: 1 www.thieme-connect.com
G Butora, AG Gum, T Hudlicky, KA Abboud - Synthesis, 1998 - thieme-connect.com
… A solution of sorbyl bromide (353 mg, 2.19 mmol) in THF (1 mL) was added dropwise. The … were necessary to separate the product from unreacted sorbyl bromide] to afford 14 as a pale …
Number of citations: 23 www.thieme-connect.com
JCH Hwa, PL De Benneville… - Journal of the American …, 1960 - ACS Publications
… The crude sorbyl bromide (37g., 0.23 mole) was combined with benzyldimethylamine (37g., 0.27 mole) in toluene (200 ml.), and the mixture was heated at 50 for 3 hours. The toluene …
Number of citations: 92 pubs.acs.org
S Samajdar, D Patra, S Ghosh - Tetrahedron, 1998 - Elsevier
… The diene 6tl was obtained from the ketone ,Sd on reaction with ethoxyvinyl lithium followed by coupling of the resulting alcohol with sorbyl bromide. The dienes were then irradiated in …
Number of citations: 30 www.sciencedirect.com
B Frey, J Schnaubelt, HU Reißig - European Journal of Organic …, 1999 - Wiley Online Library
Starting from enones 7 and 8 siloxydienes 9 and 12 were synthesized. Cyclopropanation and subsequent alkylation with sorbyl bromide provided tetrasubstituted siloxycyclopropanes …
DH Dethe, N CB - Organic letters, 2020 - ACS Publications
… Intermediate 8 could be obtained by a Wittig reaction between sorbyl bromide 9 and ester-aldehyde 3v. Initially, a Wittig salt of sorbyl bromide (49) was subjected to base treatment …
Number of citations: 15 pubs.acs.org
Y Naoshima, E Nakagawa, S Wakabayashi… - Agricultural and …, 1980 - jstage.jst.go.jp
For the synthesis of physiologically active substances we are investigating the use of the selective alkylation of ethyl 3-oxoglutarate(1) and have previously reported the syn theses of (Z)-…
Number of citations: 11 www.jstage.jst.go.jp
K Mori - Tetrahedron, 1974 - Elsevier
The coupling of Grignard reagents with allylic halides was employed for the synthesis of diolefinic pheromones of the codling moth (dodeca-8-trans, 10-trans-dien-1-ol, 1) and the red …
Number of citations: 128 www.sciencedirect.com
T Rispens, JBFN Engberts - The Journal of Organic Chemistry, 2002 - ACS Publications
… A mixture of 4.3 g of sorbyl bromide (previous step) and 11 mL of 25% trimethylamine in methanol was stirred at room temperature for 2 days in the absense of light. A little precipitate …
Number of citations: 83 pubs.acs.org

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